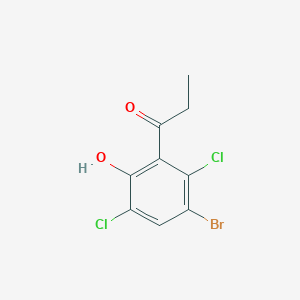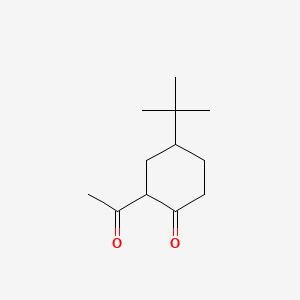amine](/img/structure/B13300059.png)
[(1-Methoxy-3,3-dimethylcyclobutyl)methyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxy-3,3-dimethylcyclobutyl)methylamine is a chemical compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . It is primarily used for research purposes and is known for its unique cyclobutyl structure, which imparts specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3,3-dimethylcyclobutyl)methylamine typically involves the reaction of 3,3-dimethylcyclobutanone with methanol and methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as methanesulfonic acid, under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methoxy-3,3-dimethylcyclobutyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Produces corresponding ketones or carboxylic acids.
Reduction: Yields the corresponding amine or alcohol.
Substitution: Results in various substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
(1-Methoxy-3,3-dimethylcyclobutyl)methylamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of cyclobutyl compounds with biological systems.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (1-Methoxy-3,3-dimethylcyclobutyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The cyclobutyl ring structure allows for unique binding interactions, which can modulate the activity of these targets .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Methoxy-3,3-dimethylcyclobutyl)methanamine
- (1-Methoxy-3,3-dimethylcyclobutyl)ethylamine
- (1-Methoxy-3,3-dimethylcyclobutyl)propylamine
Uniqueness
(1-Methoxy-3,3-dimethylcyclobutyl)methylamine is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
1-(1-methoxy-3,3-dimethylcyclobutyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H19NO/c1-8(2)5-9(6-8,11-4)7-10-3/h10H,5-7H2,1-4H3 |
Clave InChI |
BBEXDPISIKHVRU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)(CNC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


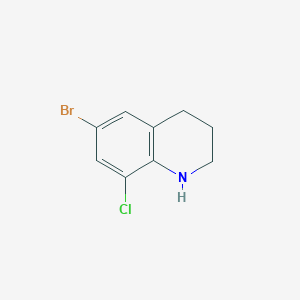
![10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13299989.png)

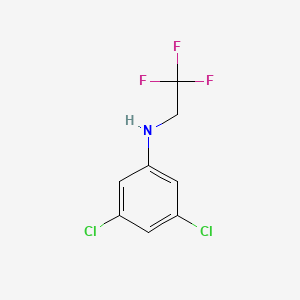


amine](/img/structure/B13300023.png)

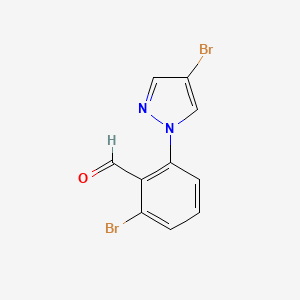
![ethyl (2E)-2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13300048.png)


